3-Acetyl-4-oxopentanenitrile
Description
Significance of β-Ketonitriles in Advanced Organic Synthesis
β-Ketonitriles are a class of organic compounds that feature both a ketone and a nitrile functional group, separated by a single carbon atom. This arrangement imparts a unique reactivity to the molecule, making them highly versatile intermediates in organic synthesis. researchgate.net The methylene (B1212753) group situated between the electron-withdrawing keto and nitrile groups is particularly acidic, readily forming a stabilized carbanion that can act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions.
The utility of β-ketonitriles is demonstrated by their widespread use as precursors for the synthesis of a diverse range of more complex molecules, particularly heterocyclic compounds which form the backbone of many pharmaceuticals and natural products. researchgate.net For instance, they are key starting materials for the synthesis of pyridines, pyrimidines, pyrazoles, and isoxazoles. Furthermore, the nitrile group itself can be transformed into other functional groups such as amines or carboxylic acids, further expanding their synthetic utility.
Recent advancements have highlighted the role of β-ketonitriles in multicomponent reactions, where their unique reactivity allows for the efficient construction of complex molecular scaffolds in a single step. These reactions are often characterized by high atom economy and procedural simplicity, aligning with the principles of green chemistry.
Historical Context of 3-Acetyl-4-oxopentanenitrile and Analogues in Chemical Literature
The history of this compound is intrinsically linked to the broader history of the synthesis of β-dicarbonyl compounds. The Claisen condensation, first reported in the late 19th century, represents one of the earliest and most fundamental methods for the formation of β-ketoesters, which share structural and reactive similarities with β-ketonitriles. This reaction involves the base-catalyzed condensation of two ester molecules.
A more directly related historical reaction is the Thorpe reaction , discovered by Jocelyn Field Thorpe in the early 20th century. This reaction describes the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org An intramolecular variant of this reaction, known as the Thorpe-Ziegler reaction , has been particularly important for the synthesis of cyclic ketones from dinitriles. wikipedia.orgbuchler-gmbh.com
While a specific synthesis for this compound is not prominent in the historical literature, its structure could theoretically be achieved through adaptations of these classical reactions. For example, a mixed Claisen-type condensation between a suitable acetyl-containing ester and acetonitrile (B52724), or the acylation of a pre-formed enolate of a simple ketonitrile, could provide a pathway to this molecule. google.com The development of modern synthetic methods, including those utilizing organometallic reagents and advanced catalytic systems, has greatly expanded the toolbox for creating such polyfunctional molecules. nih.gov
Structural Features and Inherent Reactivity Potential of this compound for Chemical Transformations
The structure of this compound is characterized by a five-carbon chain with a nitrile group at one end (C1) and two ketone groups at positions 3 and 4. The key structural feature is the 1,3-dicarbonyl moiety (a β-diketone system) with an adjacent cyanomethyl group.
Keto-Enol Tautomerism: A fundamental characteristic of β-dicarbonyl compounds is their ability to exist as a mixture of keto and enol tautomers. In the case of this compound, the enol form would be stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring-like structure. This tautomerism has a profound impact on the compound's reactivity and spectroscopic properties.
Acidity of the α-Protons: The protons on the carbon atom situated between the two carbonyl groups (C3) are expected to be significantly acidic due to the resonance stabilization of the resulting carbanion (enolate). This makes this compound a potent carbon nucleophile, capable of undergoing a variety of reactions, including:
Alkylation and Acylation: Reaction with alkyl halides or acylating agents at the C3 position to introduce new substituents.
Condensation Reactions: Condensation with aldehydes and ketones (an aldol-type reaction) or with other electrophiles.
Reactivity of the Carbonyl and Nitrile Groups:
The two ketone groups are susceptible to nucleophilic attack, leading to the formation of alcohols or other addition products.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing pathways to a range of other functionalized molecules.
The combination of these functional groups makes this compound an ideal precursor for the synthesis of heterocyclic compounds, such as pyrazoles (by reaction with hydrazine (B178648) derivatives) or pyrimidines.
Below is a table summarizing the key structural features and predicted reactivity of this compound.
| Feature | Description | Potential Chemical Transformations |
| β-Diketone Moiety | The presence of two ketone groups separated by a single carbon atom. | Keto-enol tautomerism, formation of metal chelates. |
| Acidic Methylene Group | The CH₂ group between the two carbonyls is highly acidic. | Deprotonation to form a stable enolate; subsequent alkylation, acylation, and condensation reactions. |
| Nitrile Group | A cyano (-C≡N) functional group. | Hydrolysis to carboxylic acids or amides; reduction to primary amines; participation in cycloaddition reactions. |
| Multiple Electrophilic Centers | The carbon atoms of the two carbonyl groups and the nitrile group. | Nucleophilic addition reactions. |
The multifaceted reactivity of this compound, inferred from its structure and the established chemistry of its constituent functional groups, positions it as a valuable, albeit under-explored, building block for advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
859046-40-5 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-acetyl-4-oxopentanenitrile |
InChI |
InChI=1S/C7H9NO2/c1-5(9)7(3-4-8)6(2)10/h7H,3H2,1-2H3 |
InChI Key |
PVKHLDHESYJFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC#N)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Acetyl 4 Oxopentanenitrile
Enol-Keto Tautomerism and Acidic Properties
A cornerstone of the reactivity of 3-acetyl-4-oxopentanenitrile is its existence as a mixture of keto and enol tautomers in equilibrium. The presence of two carbonyl groups flanking a methylene (B1212753) (-CH2-) group significantly influences this equilibrium and the acidity of the α-hydrogens.
The keto form is the classical representation of the molecule with two distinct ketone functionalities. However, the molecule can readily interconvert to its more stable enol form. This stability of the enol tautomer in β-dicarbonyl compounds is attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring. libretexts.orgyoutube.com The equilibrium between the keto and enol forms is dynamic and can be influenced by factors such as the solvent's polarity. masterorganicchemistry.comasu.edu
Table 1: Comparison of Acidity
| Compound | pKa (approximate) | Reason for Acidity |
| Acetone (B3395972) (a simple ketone) | 20 | Weakly acidic α-hydrogens. |
| This compound | 9-11 (estimated) | Highly acidic α-hydrogens due to the inductive effect of two carbonyl groups and resonance stabilization of the conjugate base. |
| Acetylacetone (B45752) (a similar β-diketone) | 9 | Resonance stabilization of the enolate across two carbonyl groups. |
Nucleophilic and Electrophilic Characteristics of the Nitrile and Carbonyl Moieties
The unique arrangement of functional groups in this compound gives rise to both nucleophilic and electrophilic centers within the molecule.
The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom, which polarizes the triple bond. nih.gov This makes the nitrile carbon susceptible to attack by nucleophiles. The carbonyl carbons are also classic electrophilic sites, readily attacked by nucleophiles at the partially positive carbon atom.
Conversely, the enolate form of this compound is a potent nucleophile. The negative charge is delocalized across the oxygen and carbon atoms, allowing it to react at the central carbon atom. This nucleophilic character is the basis for many of the condensation and alkylation reactions that the compound undergoes.
Reaction Pathways and Transformation Mechanisms
The rich chemical reactivity of this compound allows it to participate in a variety of reaction pathways, leading to the formation of diverse molecular architectures.
Conjugate Addition Reactions (e.g., Michael Reactions)
The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). In this reaction, the nucleophilic enolate adds to the β-carbon of the unsaturated system in a 1,4-addition manner. This reaction is a powerful tool for carbon-carbon bond formation.
Condensation Reactions with Carbonyl and Amine Nucleophiles
This compound can undergo condensation reactions with various nucleophiles. For instance, it can participate in Darzens condensation reactions. Furthermore, as a β-ketonitrile, it can react with amine nucleophiles. These reactions often proceed through the initial formation of an enamine, which can then undergo further transformations, such as cyclization, to form heterocyclic compounds.
Oxidation and Reduction Pathways of the Carbonyl and Nitrile Groups
The carbonyl and nitrile groups in this compound can be selectively or fully reduced using various reducing agents. The choice of reagent dictates the outcome of the reaction.
Reduction:
Sodium borohydride (B1222165) (NaBH₄): This is a milder reducing agent that will typically reduce the ketone carbonyl groups to secondary alcohols. libretexts.orgyoutube.com The nitrile group is generally unreactive towards NaBH₄ under standard conditions. youtube.com
Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and will reduce both the carbonyl groups to secondary alcohols and the nitrile group to a primary amine. chemistrysteps.commasterorganicchemistry.com
Table 2: Reduction Products of this compound
| Reducing Agent | Functional Group Reduced | Product(s) |
| Sodium Borohydride (NaBH₄) | Ketone Carbonyls | 3-(1-Hydroxyethyl)-4-hydroxypentanenitrile |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone Carbonyls and Nitrile | 3-(1-Hydroxyethyl)-4-aminopentan-1-ol |
Oxidation:
Specific oxidation reactions of this compound are not extensively documented in the literature. However, based on the general reactivity of β-dicarbonyl compounds, oxidation could potentially lead to cleavage of the C-C bond between the carbonyl groups under strong oxidizing conditions.
Alkylation and Acylation Reactions
The acidic nature of the α-hydrogens makes the enolate of this compound an excellent nucleophile for alkylation and acylation reactions.
Alkylation: In the presence of a base, the compound can be readily alkylated at the central carbon atom by reacting with alkyl halides. This allows for the introduction of various alkyl substituents.
Acylation: Similarly, acylation can be achieved by reacting the enolate with acylating agents such as acyl chlorides or anhydrides. This leads to the formation of a β-tricarbonyl compound.
These reactions provide a versatile route to more complex and functionalized molecules starting from the relatively simple this compound scaffold.
Diazo Transfer Reactions
Diazo transfer reactions are a fundamental method for the synthesis of diazo compounds from active methylene precursors like this compound. These reactions typically involve the transfer of a diazo group from a sulfonyl azide (B81097) reagent to the dicarbonyl compound in the presence of a base. The resulting α-diazo-β-dicarbonyl compounds are highly valuable intermediates, serving as precursors for carbenes or ketenes, which can undergo a variety of subsequent transformations such as cyclopropanation and Wolff rearrangements. orgsyn.org
The general mechanism for diazo transfer to a β-dicarbonyl compound involves the deprotonation of the active methylene carbon, followed by nucleophilic attack on the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the diazo product. A variety of sulfonyl azide reagents can be employed, with their reactivity and handling requirements differing.
Common Diazo Transfer Reagents and Conditions:
| Reagent | Typical Base | Solvent | Key Features |
|---|---|---|---|
| Tosyl Azide (TsN₃) | Triethylamine (Et₃N), DBU | Acetonitrile (B52724), Dichloromethane | Commonly used, stable, but can be explosive. |
| Mesyl Azide (MsN₃) | Et₃N, Potassium Carbonate | Acetonitrile | Often generated and used in-situ for safety. nih.gov |
| Triflyl Azide (TfN₃) | Not always required | Dichloromethane | Highly reactive, effective for less acidic substrates. nih.gov |
A significant advancement in this area is the development of "deformylative" and "detrifluoroacetylative" diazo transfer strategies. orgsyn.org These methods broaden the scope of diazo synthesis to include simple ketones by first converting them into a more acidic β-dicarbonyl equivalent. For a compound like this compound, direct diazo transfer is feasible due to the inherent acidity of the central methylene protons. Research has demonstrated successful diazo transfer to analogous β-ketonitriles, such as 4,4-dimethyl-3-oxopentanenitrile, using aqueous systems with reagents generated in situ, highlighting the robustness of this transformation. rsc.org Continuous flow processing has also been exploited to safely generate and use reagents like mesyl azide and triflyl azide for these transfers, telescoping them with subsequent reactions. nih.gov
Rearrangement Processes in Related Systems
The structural framework of 3-oxoalkanenitriles, including derivatives of this compound, is prone to various rearrangement reactions, often leading to the formation of complex heterocyclic systems. These transformations are typically triggered by reaction conditions that promote intramolecular cyclization, condensation, or skeletal reorganization.
One notable process involves the condensation of 3-oxoalkanenitriles with other reagents to form substituted pyridines. For instance, the reaction of aryl-substituted 3-oxoalkanenitriles with acetylacetone in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid yields dimethylpyridine derivatives. nih.gov This transformation proceeds through a series of condensation and cyclization steps that constitute a formal rearrangement of the starting materials into a new aromatic ring system.
Another significant rearrangement process observed in related systems is cyano group migration. libretexts.org This can occur when a radical is generated elsewhere in the molecule. For example, the formation of a cyclic imino radical by the addition of a carbon-centered radical to the nitrile group can be reversible. Ring-opening of this intermediate can lead to the formation of a new radical center and the migration of the cyano group to a different position within the molecule. libretexts.org
Unusual rearrangements have also been observed in the synthesis of benzofuran (B130515) derivatives, where a benzopyran ring system rearranges under moderate conditions. mdpi.com While not directly involving an acyclic ketonitrile, this illustrates the potential for skeletal rearrangements in related oxygen-containing heterocyclic systems that can be synthesized from dicarbonyl precursors.
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions offer a powerful strategy for the construction of cyclic compounds, and the versatile structure of this compound and its derivatives allows them to participate in such reactions in several ways. The parent compound can act as a two-carbon component, while the diazo derivative formed via diazo transfer can serve as a precursor for 1,3-dipolar cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. While this compound itself is not a typical diene or dienophile, its derivatives can be. For example, an enol or enamine derivative could potentially act as the diene component. More commonly, related α,β-unsaturated ketones serve as the dienophile (the 2π component). princeton.edu The reaction involves the combination of a conjugated diene (4π electrons) and a dienophile (2π electrons) in a concerted or stepwise fashion. youtube.com The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. youtube.com
[3+3] Cycloaddition: This type of cycloaddition is a stepwise process used to construct six-membered heterocyclic rings. A key strategy involves the reaction of catalytically generated metalloenolcarbenes, derived from enoldiazoacetates, with 1,3-dipoles like nitrones or hydrazones. nih.gov The diazo compound derived from this compound could, in principle, be converted into a similar reactive dipolar intermediate, which would then react with a suitable three-atom partner in a formal [3+3] annulation.
[4+3] Cycloaddition: Seven-membered rings can be efficiently synthesized via [4+3] cycloaddition reactions. These typically involve the reaction of a 1,3-diene with an allyl or, more frequently, an oxyallyl cation (the 3-atom, 2π component). organicreactions.org π-Excessive heterocycles like furan (B31954) and pyrrole (B145914) are particularly effective as the diene partner in these transformations. organicreactions.org The development of transannular [4+3] cycloadditions has further expanded the utility of this method for synthesizing complex polycyclic structures. nih.gov
Radical Intermediates and Photoredox Catalysis in Related Transformations
The chemistry of β-ketonitriles is not limited to ionic pathways; they are also excellent precursors for radical intermediates. These radicals can engage in a variety of transformations, including additions and cyclizations, with modern methods like photoredox catalysis offering mild and efficient means for their generation.
A prime example is the radical addition of β-ketonitriles to conjugated dienes. rsc.org This reaction can be initiated by manganese(III) acetate (Mn(OAc)₃) or ceric ammonium nitrate (B79036) (CAN), which act as single-electron oxidants. The oxidant abstracts an electron from the enolate of the β-ketonitrile, generating a carbon-centered radical. This radical intermediate then adds to the diene, and the resulting radical undergoes a subsequent oxidation and cyclization to furnish dihydrofuran derivatives. rsc.org
Radical Formation and Reaction:
Initiation: An oxidant like Mn(OAc)₃ oxidizes the enol/enolate of the β-ketonitrile to a radical intermediate.
Propagation: The radical adds to an alkene or diene, forming a new C-C bond and a new radical.
Termination/Cyclization: The new radical can abstract a hydrogen atom or undergo further oxidation and cyclization to yield the final product. rsc.orglibretexts.org
Internal radical addition to the cyano group is another important pathway. libretexts.org If a radical is generated elsewhere in a molecule containing a nitrile, it can add intramolecularly to the carbon-nitrogen triple bond. This process forms a cyclic iminyl radical, which can then be trapped (e.g., by H-atom abstraction) to yield a cyclic imine or be hydrolyzed to a cyclic ketone. libretexts.org
Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. This technique uses a photocatalyst (often a ruthenium or iridium complex) that, upon excitation with visible light, can engage in single-electron transfer processes. While specific photoredox reactions involving this compound are not extensively documented, the principles are broadly applicable to related β-dicarbonyl systems. nih.gov A photocatalyst can oxidize an enolate or reduce a suitable precursor to generate the desired radical, which then participates in the reactions described above. This approach avoids the use of stoichiometric and often harsh chemical oxidants, aligning with the principles of green chemistry. nih.gov
Applications of 3 Acetyl 4 Oxopentanenitrile in Advanced Organic Synthesis
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sigmaaldrich.comossila.comaksci.com 3-Acetyl-4-oxopentanenitrile provides a versatile scaffold for the synthesis of numerous heterocyclic systems.
Pyrrole (B145914) Derivatives
Pyrrole and its derivatives are fundamental heterocyclic structures found in many biologically active compounds. mdpi.comnih.gov The synthesis of pyrrole derivatives often involves the reaction of a dicarbonyl compound with an amine or, in some cases, the use of reagents like tosylmethyl isocyanide (TosMIC) with activated alkenes or alkynes. nih.govou.ac.lk For instance, the reaction of enesters with TosMIC can lead to the formation of 3,4-disubstituted pyrroles. nih.gov While direct synthesis of pyrroles from this compound is a specific area of interest, the broader context of pyrrole synthesis highlights the utility of dicarbonyl-like structures in forming this key heterocycle. nih.govou.ac.lkgoogle.com
| Reactants | Reaction Type | Product | Significance |
|---|---|---|---|
| Enesters and TosMIC | [3+2] Cycloaddition | 3,4-Disubstituted pyrroles | Forms the core of various biologically active molecules. nih.gov |
| Aryl aldehydes and TosMIC | Multi-step synthesis | 3-Arylpyrroles | Important intermediates in organic synthesis. nih.gov |
Pyrazolopyrimidinones
The synthesis of fused heterocyclic systems, such as pyrazolopyrimidinones, often relies on the cyclization of appropriately functionalized precursors. While direct routes from this compound are a subject of ongoing research, related structures serve as key intermediates. For example, the reaction of hydrazino-pyrimidines with acetylacetone (B45752) can yield pyrazolyl-pyrimidine derivatives. srce.hr
Isoxazoles
Isoxazoles are another important class of heterocyclic compounds with diverse applications. beilstein-journals.org The synthesis of isoxazoles can be achieved through various methods, including the reaction of β-dicarbonyl compounds with hydroxylamine (B1172632). For example, the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine can regioselectively produce 3-amino-5-tert-butylisoxazole. clockss.org Other methods include the cycloaddition of nitrile oxides with alkynes or other dipolarophiles. nih.govorganic-chemistry.orgwpmucdn.com
| Reactants | Reaction Conditions | Product | Reference |
|---|---|---|---|
| 4,4-dimethyl-3-oxopentanenitrile and hydroxylamine | Weakly basic aqueous solution, then HCl | 3-Amino-5-tert-butylisoxazole | clockss.org |
| Nitrile oxides and 1,3-diketones | Aqueous medium, mild base | 3,4,5-Trisubstituted isoxazoles | beilstein-journals.org |
Thienopyrimidinone Derivatives
Thienopyrimidinones are a class of fused heterocyclic compounds with a range of biological activities. nih.govmdpi.com Their synthesis often starts from 2-aminothiophene derivatives which can be cyclized with various reagents. srce.hrnih.govmdpi.com For instance, 2-aminothiophene-3-carboxylates can react with formamide (B127407) to form thienopyrimidinones. nih.govmdpi.com Further functionalization can be achieved through reactions such as chlorination followed by nucleophilic substitution. srce.hrnih.govmdpi.com
Other Fused and Spirocyclic Systems
The reactivity of this compound and related dicarbonyl compounds makes them suitable for the synthesis of more complex fused and spirocyclic systems. nih.govmdpi.combeilstein-journals.org For example, spiro[dihydropyridine-oxindoles] can be synthesized through a three-component reaction involving an arylamine, isatin, and a cyclic 1,3-dione. beilstein-journals.org The construction of such complex scaffolds often involves multi-step sequences or one-pot multi-component reactions. nih.govmdpi.combeilstein-journals.org
Precursor in the Synthesis of Complex Organic Molecules
Beyond its role as a building block for heterocycles, this compound and its analogs are valuable precursors in the synthesis of a variety of complex organic molecules. nih.govnih.gov The term "precursor" in organic synthesis refers to a compound that is part of a synthetic pathway leading to a more complex molecule. nih.gov For instance, polyfunctional δ-diketones, which can be synthesized from the Michael addition of compounds like 3-oxo-3-phenylpropanenitrile to enynones, serve as precursors for heterocycles like 1,2-diazepines. nih.gov Similarly, 3-acetyl-4-hydroxycoumarin is an important intermediate for various pharmaceuticals. google.com
The versatility of β-ketonitriles, such as this compound, stems from the presence of multiple reactive sites that allow for a wide range of chemical transformations, leading to the assembly of intricate molecular frameworks. google.comchemicalbook.comchemsrc.com
Role as a Synthetic Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are of significant interest in medicinal chemistry and drug discovery due to their atom economy and ability to rapidly generate molecular diversity.
Typical examples of MCRs where a β-dicarbonyl compound could theoretically be employed include the Biginelli and Hantzsch reactions.
Biginelli Reaction: This reaction traditionally involves the acid-catalyzed condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. While variations using β-ketonitriles have been reported, specific studies employing this compound in this capacity are not found in the current body of literature.
Hantzsch Pyridine Synthesis: This reaction classically entails the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. The use of this compound as the β-dicarbonyl component in this synthesis has not been documented in published research.
A thorough search for the utilization of this compound as a synthetic intermediate in these or other MCRs did not yield any specific examples, reaction protocols, or data on product yields.
Contributions to Stereoselective Synthesis Methodologies
Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where different stereoisomers can exhibit vastly different biological activities.
The chiral centers that could potentially be introduced or influenced by this compound would make it a candidate for asymmetric synthesis. However, the scientific literature lacks reports on its application in this field. There is no available information on:
The use of this compound as a prochiral substrate in enantioselective reactions.
The development of chiral derivatives of this compound to act as chiral building blocks or auxiliaries.
Its participation in diastereoselective reactions to control the formation of specific diastereomers.
Consequently, no data tables detailing reaction conditions, catalysts, yields, diastereomeric ratios, or enantiomeric excesses for reactions involving this compound can be provided.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For 3-Acetyl-4-oxopentanenitrile, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the connectivity and chemical environment of the hydrogen atoms. Due to keto-enol tautomerism, a characteristic feature of β-dicarbonyl compounds, the spectrum might be complex, showing signals for both the keto and enol forms.
Keto Form: In the diketo form, distinct signals would be anticipated for the two methyl groups of the acetyl groups, the methylene (B1212753) protons adjacent to the nitrile group, and the methine proton at the C3 position.
Enol Form: The enol tautomer would exhibit a characteristic downfield signal for the enolic proton, often appearing as a broad singlet. The signals for the methyl and methylene groups would also shift compared to the keto form due to the change in the electronic environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data by providing the number of unique carbon environments.
Keto Form: Signals for the two carbonyl carbons of the acetyl groups, the nitrile carbon, the methine carbon, the methylene carbon, and the two methyl carbons are expected. The carbonyl carbons would appear significantly downfield.
Enol Form: The enolization would lead to a shift in the signals of the carbons involved in the double bond and the enolic carbonyl group.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.
| Anticipated ¹H NMR Data | Anticipated ¹³C NMR Data |
| Proton | Expected Chemical Shift (ppm) |
| -CH₃ (Acetyl) | 2.1-2.4 |
| -CH₂-CN | 2.5-2.8 |
| -CH- | 3.5-3.8 |
| Enolic -OH | 12-16 (broad) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₇H₉NO₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula.
The fragmentation pattern observed in the mass spectrum, typically obtained through techniques like electron ionization (EI-MS), would offer valuable structural information. Key fragmentation pathways for β-diketones often involve cleavage of the C-C bonds adjacent to the carbonyl groups. For this compound, characteristic fragments would likely include the loss of acetyl groups, the nitrile group, and other small neutral molecules.
| Anticipated Mass Spectrometry Data | |
| Technique | Expected Observation |
| High-Resolution MS (HRMS) | Precise m/z value corresponding to the molecular formula C₇H₉NO₂. |
| Electron Ionization MS (EI-MS) | Molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of functional groups. |
X-ray Crystallography for Definitive Structure Determination and Stereochemical Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would unequivocally confirm its molecular structure. wikipedia.org
This technique would also provide invaluable insight into the solid-state conformation of the molecule, including the preferred tautomeric form (keto or enol) and the planarity of the dicarbonyl system. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
| Anticipated X-ray Crystallography Data | |
| Parameter | Expected Information |
| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths and Angles | Accurate measurements of all covalent bonds and the angles between them. |
| Tautomeric Form | Definitive identification of the keto or enol form in the solid state. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups, the nitrile group, and the C-H bonds. The position and shape of the carbonyl absorption band can provide clues about the tautomeric equilibrium.
Keto Form: Two distinct carbonyl stretching frequencies would be expected in the region of 1700-1740 cm⁻¹.
Enol Form: A broader, lower frequency carbonyl absorption (around 1600-1650 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹) would be indicative of the enol tautomer. The C≡N stretch would typically appear around 2250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of conjugated π-systems in the enol form would lead to characteristic absorptions.
The π → π* transition of the conjugated enone system would be expected to absorb in the UV region.
The n → π* transition of the carbonyl groups would likely appear as a weaker absorption at a longer wavelength. libretexts.org
Studying the changes in the UV-Vis spectrum under different solvent conditions or pH can provide insights into the keto-enol equilibrium and the electronic structure of the different tautomers.
| Anticipated Spectroscopic Data | |
| Technique | Expected Absorption Bands |
| Infrared (IR) | C=O stretch (keto): ~1700-1740 cm⁻¹C=O stretch (enol): ~1600-1650 cm⁻¹C≡N stretch: ~2250 cm⁻¹O-H stretch (enol): ~2500-3300 cm⁻¹ (broad) |
| UV-Visible (UV-Vis) | π → π* transition (enol): ~240-280 nmn → π* transition: ~300-340 nm |
Electrochemical Techniques for Reactivity and Mechanistic Studies (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound and to gain insights into its reactivity. The presence of reducible carbonyl groups and potentially oxidizable enol forms suggests that the molecule would be electrochemically active.
By scanning the potential and observing the resulting current, one can determine the reduction and oxidation potentials of the compound. This information can be used to understand the ease with which the molecule accepts or donates electrons, which is crucial for predicting its behavior in redox reactions. The shape and characteristics of the voltammetric waves can also provide information about the reaction mechanism, such as the reversibility of the electron transfer process and the stability of the resulting radical ions. Studies on related β-diketone systems have utilized these techniques to explore their coordination chemistry and redox-driven transformations.
| Anticipated Electrochemical Data | |
| Technique | Expected Information |
| Cyclic Voltammetry | Reduction potentials of the carbonyl groups.Oxidation potential of the enol form.Information on the reversibility and kinetics of electron transfer processes. |
Computational and Theoretical Chemistry Studies of 3 Acetyl 4 Oxopentanenitrile
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-Acetyl-4-oxopentanenitrile, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, in conjunction with various basis sets, can be employed to determine its optimized geometry. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.
The electronic properties of this compound, including the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical in understanding its reactivity. The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Structural and Electronic Properties of this compound (Hypothetical Data)
| Property | Calculated Value |
| Bond Length C=O (acetyl) | 1.22 Å |
| Bond Length C=O (oxo) | 1.21 Å |
| Bond Length C≡N | 1.15 Å |
| Bond Angle C-C-C (backbone) | 112.5° |
| Dipole Moment | 3.45 D |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the mechanisms of chemical reactions. For this compound, DFT calculations, often using functionals like B3LYP or M06-2X, can map out the potential energy surface for various reactions. This allows for the identification of transition states, which are the high-energy structures that connect reactants to products.
A key reaction to study for this molecule would be its behavior in the presence of nucleophiles or electrophiles. DFT can be used to model the nucleophilic attack on the carbonyl carbons or the electrophilic addition to the nitrile group. The calculated activation energies for these pathways would provide insight into the preferred reaction mechanism. For instance, the acidity of the α-protons in β-dicarbonyl compounds makes them susceptible to deprotonation and subsequent alkylation. youtube.com DFT can model this process and determine the transition state energies involved. nih.gov
Table 2: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound
| Reaction | Transition State Energy (kcal/mol) |
| Nucleophilic attack at acetyl C=O | 15.2 |
| Nucleophilic attack at oxo C=O | 14.8 |
| Deprotonation at α-carbon | 10.5 |
| Cyclization via intramolecular reaction | 25.7 |
Prediction of Reactivity and Selectivity via Computational Models
Computational models can predict the reactivity and selectivity of this compound in various chemical environments. By analyzing the calculated electrostatic potential (ESP) map, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen atom of the nitrile group are expected to be nucleophilic centers, while the carbonyl carbons are electrophilic.
Reactivity indices derived from conceptual DFT, such as Fukui functions, can provide a more quantitative prediction of reactivity. These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting the regioselectivity of reactions. For example, in a reaction with a soft nucleophile, the site with the highest value of the Fukui function for nucleophilic attack would be the most likely point of reaction.
Conformation Analysis and Tautomeric Equilibria Modeling
This compound, being an acyclic molecule, can exist in various conformations due to the rotation around its single bonds. youtube.com Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity of a molecule can be highly dependent on its conformation.
Furthermore, β-dicarbonyl compounds are well-known to exhibit keto-enol tautomerism. youtube.com this compound can exist in equilibrium between its diketo form and several enol forms. Computational modeling, particularly with DFT, can predict the relative stabilities of these tautomers in both the gas phase and in different solvents. orientjchem.org The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is critical as the tautomeric equilibrium can be significantly influenced by the polarity of the solvent. orientjchem.org It is generally observed that polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org
Table 3: Hypothetical Relative Energies of this compound Tautomers in Different Environments
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Diketo | 0.00 | 0.00 |
| Enol (acetyl) | -2.5 | 1.5 |
| Enol (oxo) | -2.1 | 1.9 |
| Enol (nitrile) | 5.8 | 7.2 |
The computational studies outlined above, while hypothetical for the specific molecule of this compound, are based on well-established theoretical frameworks and findings for analogous compounds. Such theoretical investigations are indispensable for predicting the chemical behavior of new molecules and guiding future experimental work.
Derivatization Chemistry and Analogues of 3 Acetyl 4 Oxopentanenitrile
Synthesis and Reactivity of Functionalized Analogues
The functionalization of 3-acetyl-4-oxopentanenitrile can lead to a range of derivatives with potentially interesting reactivity. Key among these are diazo derivatives and substituted oxonitriles.
Diazo Derivatives: The methylene (B1212753) group situated between the two carbonyl groups in this compound is highly acidic, making it a prime candidate for diazo transfer reactions. This reaction typically involves treating the β-dicarbonyl compound with a diazo transfer agent, such as tosyl azide (B81097) or mesyl azide, in the presence of a base. researchgate.netyoutube.com The resulting α-diazo-β-ketonitrile would be a versatile intermediate.
Diazo-transfer reaction to 1,3-dicarbonyl compounds can be catalyzed by various agents, including zeolites. researchgate.net While not specifically reported for this compound, this method offers a potential route to its diazo derivative.
The reactivity of α-diazo-β-ketonitriles is of significant interest. They are known to undergo intramolecular cyclopropanation reactions, a transformation that has been shown to be unique to this class of compounds compared to other acceptor-acceptor substituted diazo substrates. acs.org This reactivity allows for the synthesis of highly substituted cyclopropanes. Furthermore, copper-mediated reactions of related α-diazo-β-keto sulfonamides have been shown to yield various products, including alkyne sulfonamides and enamines, highlighting the diverse reaction pathways available to such intermediates. ucc.ie
Substituted Oxonitriles: The synthesis of substituted oxonitriles from this compound could be achieved through various reactions targeting its different functional groups. For instance, the ketone functionalities could undergo condensation reactions with various nucleophiles.
A general method for the synthesis of 3-oxonitriles involves the condensation of carboxylic acid esters with nitriles in the presence of a strong base like sodium hydride. google.com While this describes the formation of the parent structure, modifications could be introduced by using substituted starting materials.
Comparative Studies with Related β-Ketonitriles
To understand the unique chemical space occupied by this compound, it is useful to compare its expected reactivity with that of related β-ketonitriles, such as the well-studied 4,4-dimethyl-3-oxopentanenitrile.
| Feature | This compound | 4,4-Dimethyl-3-oxopentanenitrile |
| Structure | Contains two ketone groups and a nitrile. | Contains one ketone group and a nitrile, with a bulky tert-butyl group. |
| Acidity of α-proton | Highly acidic due to the presence of two flanking carbonyl groups. | Acidic, but potentially less so than in this compound. |
| Potential for Derivatization | Multiple reactive sites: two ketones, one nitrile, and an acidic methylene. | Fewer reactive sites: one ketone, one nitrile, and an acidic methylene. |
| Steric Hindrance | Less sterically hindered around the dicarbonyl moiety. | Significant steric hindrance from the tert-butyl group. |
The presence of two ketone groups in this compound, compared to the single ketone in 4,4-dimethyl-3-oxopentanenitrile, is a key differentiator. This opens up possibilities for selective reactions at one of the carbonyls or tandem reactions involving both. The lower steric hindrance in this compound might also lead to different reactivity profiles and product distributions in reactions such as nucleophilic additions.
For example, β-ketonitriles are known to be challenging substrates in reactions like the Biginelli reaction due to their instability. ias.ac.in The relative stability and reactivity of this compound in such multicomponent reactions compared to simpler β-ketonitriles would be an interesting area of study.
Chemo- and Regioselective Modifications of the Nitrile and Keto Functionalities
The presence of multiple reactive functional groups in this compound necessitates careful control to achieve chemo- and regioselective modifications.
Nitrile Group Modifications: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.compressbooks.pub Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), would yield a primary amine. chemistrysteps.comlibretexts.org A milder reducing agent like DIBAL-H could potentially reduce the nitrile to an aldehyde. pressbooks.pub Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones. chemistrysteps.com The challenge in the context of this compound would be to perform these reactions selectively in the presence of the two ketone functionalities.
Keto Group Modifications: The two ketone groups offer multiple avenues for derivatization. Selective reduction of one ketone over the other, or over the nitrile group, would require careful choice of reducing agents and reaction conditions. For instance, chemoselective reduction of one ketone might be possible using specific catalysts or protecting group strategies.
The carbonyl groups can also participate in condensation reactions to form various heterocyclic systems. The reaction of 1,3-dicarbonyl compounds with reagents like hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazole (B147169) derivatives. nih.gov Similarly, multicomponent reactions involving β-ketonitriles are widely used for the synthesis of diverse heterocyclic scaffolds. nih.gov The two ketone groups in this compound could potentially lead to the formation of more complex or fused heterocyclic systems.
Emerging Research Frontiers and Future Prospects for 3 Acetyl 4 Oxopentanenitrile
Development of Novel Catalytic Transformations
The reactivity of 3-Acetyl-4-oxopentanenitrile is dictated by its three functional groups: two carbonyls and a nitrile. This polyfunctionality opens the door to a wide array of catalytic transformations, moving beyond classical condensation reactions. Future research is likely to focus on developing selective and efficient catalytic methods to modify this scaffold.
Transition-metal catalysis, in particular, offers a powerful toolkit for activating and functionalizing such molecules. For instance, the catalytic transformation of compounds with nitrile groups is a significant area of research. rsc.org The development of catalysts for reactions such as hydrodecyanation, asymmetric hydrogenation of the carbonyl groups, or C-H activation adjacent to the carbonyls or nitrile could lead to a diverse range of valuable derivatives.
Research into the catalytic conversion of related dicarbonyl compounds and nitriles provides a roadmap for future work on this compound. The focus will be on achieving high selectivity, allowing for the modification of one functional group while leaving the others intact. This is crucial for building molecular complexity in a controlled manner.
A summary of potential catalytic transformations is presented below:
| Transformation Type | Target Functional Group | Potential Catalyst Class | Potential Product Class |
| Asymmetric Hydrogenation | Ketone Carbonyls | Chiral Ruthenium or Rhodium complexes | Chiral Diols |
| Hydroamination | Nitrile | Transition Metal Catalysts (e.g., Iron, Ruthenium) | Amidines |
| Decarbonylative Coupling | Ketone Carbonyls | Rhodium or Palladium catalysts | Substituted Nitriles |
| C-H Functionalization | α-positions to carbonyls | Palladium, Copper, or Iridium catalysts | Derivatized β-dicarbonyls |
Integration into Flow Chemistry Systems for Enhanced Synthesis
The synthesis of complex molecules like this compound and their subsequent transformations can be significantly improved by moving from traditional batch processing to continuous flow systems. flinders.edu.au Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. flinders.edu.authieme-connect.de
For the synthesis of this compound itself, which could be formed via a Claisen-type condensation, a flow reactor could allow for precise control over reaction time and temperature, minimizing the formation of byproducts often seen in batch reactions with strong bases. google.com Furthermore, subsequent reactions of the molecule could be "telescoped" in a multi-step flow synthesis, where the product of one reaction is directly fed into the next reactor without isolation of intermediates. nih.gov This approach significantly improves efficiency and reduces waste. flinders.edu.au
A key advantage of flow chemistry is the ability to safely handle reactive intermediates and reagents. flinders.edu.au For instance, a cyanide-free synthesis of nitriles has been successfully demonstrated in a flow system, highlighting the potential for safer production routes. rsc.org The integration of in-line purification and analytical techniques can provide real-time optimization and control over the reaction, leading to higher yields and purity. flinders.edu.au
Advantages of Flow Chemistry for this compound Synthesis:
| Parameter | Benefit in Flow Chemistry | Reference |
| Safety | Enhanced control over exotherms, containment of hazardous materials. | flinders.edu.au |
| Efficiency | Reduced reaction times, potential for telescoped reactions. | flinders.edu.aunih.gov |
| Scalability | Easier to scale up production by running the system for longer. | rsc.org |
| Control | Precise control over temperature, pressure, and residence time. | thieme-connect.de |
| Reproducibility | Consistent product quality from run to run. | rsc.org |
Green Chemistry Approaches for Sustainable Production and Reactions
The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. acs.orgyoutube.com The production and derivatization of this compound provide multiple opportunities for the application of these principles.
One key area is the choice of solvents and catalysts. Traditional syntheses of related β-dicarbonyl compounds often use stoichiometric amounts of strong bases and volatile organic solvents. Green approaches would focus on using catalytic amounts of more environmentally benign bases or exploring solvent-free reaction conditions. The use of renewable feedstocks is another cornerstone of green chemistry. youtube.com Research could explore the synthesis of this compound from bio-based starting materials.
The efficiency of a chemical process from a green perspective can be quantified using various metrics. researchgate.net These metrics help to identify areas for improvement in a synthetic route.
Key Green Chemistry Metrics:
| Metric | Description | Ideal Value | Reference |
| Atom Economy (AE) | The proportion of reactant atoms incorporated into the final product. | 100% | researchgate.net |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the product to the total mass of reactants. | 100% | researchgate.net |
| E-Factor | The mass ratio of waste to desired product. | 0 | researchgate.net |
A patent for a related compound, 4-methyl-3-oxo-valeronitrile, highlights a process that is described as green and environmentally friendly due to high yield, simple work-up, and suitability for industrial production, which are all goals of green chemistry. google.com Similar approaches could be developed for this compound.
Exploration in Materials Science
The unique combination of functional groups in this compound makes it an interesting, albeit unexplored, building block for materials science. The two carbonyl groups and the nitrile group can all participate in polymerization reactions or be used to modify existing polymers.
The β-dicarbonyl moiety is known to form stable complexes with a wide range of metal ions. This property could be exploited to create metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which are common monomers for the synthesis of polyamides and polyesters. Alternatively, the nitrile groups themselves can undergo polymerization under certain conditions to form materials with conjugated backbones, which may have interesting electronic properties.
While direct research into the material applications of this compound is not yet apparent, the versatility of its functional groups suggests a rich field for future exploration. Multi-step continuous-flow systems, which have been used to generate materials like cycloparaphenylenes, could be adapted for the rapid synthesis and polymerization of this compound, accelerating its investigation for materials applications. flinders.edu.au
Q & A
Q. What synthetic routes are commonly used to prepare 3-Acetyl-4-oxopentanenitrile, and what experimental conditions optimize yield?
The alkylation of β-dicarbonyl compounds is a key method. A reported procedure involves reacting β-dicarbonyl precursors with alkylating agents under controlled conditions (e.g., anhydrous environment, room temperature). For this compound, the reaction yields 76% as a yellow oil, with critical steps including precise stoichiometry and inert atmosphere maintenance to prevent side reactions . Key parameters:
- Reagents : β-dicarbonyl compound, alkyl bromide.
- Workup : Extraction with dichloromethane, drying over Na₂SO₄, and column chromatography.
- Yield Optimization : Monitoring reaction progress via TLC and adjusting reaction time (typically 12–24 hours).
Q. How is this compound characterized using spectroscopic methods?
Spectroscopic data from IR and NMR are pivotal:
- IR (neat) : Peaks at 2333 cm⁻¹ (C≡N stretch), 1723 cm⁻¹ (ketone C=O), and 2976 cm⁻¹ (C-H stretch) confirm functional groups .
- ¹H-NMR (CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.25 | Singlet | 6H | Two methyl groups (C-1 and C-5) |
| 2.73 | Doublet | 2H | Methylene protons (C-3) |
| 4.02 | Triplet | 1H | Methine proton (C-4) |
Q. What methods are used to assess the purity of this compound?
Elemental analysis (EA) and chromatography are standard:
- EA : Compare calculated (C: 60.42%; H: 6.52%; N: 10.07%) vs. experimental values (C: 60.23%; H: 6.45%; N: 10.01%) to detect impurities .
- HPLC/GC-MS : Resolve trace by-products (e.g., unreacted starting materials).
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis data for this compound?
Minor deviations (e.g., C: 60.42% calc. vs. 60.23% found) may arise from:
Q. What side reactions occur during the synthesis of this compound, and how are they mitigated?
Potential side reactions include:
Q. What role does this compound play in synthesizing heterocyclic compounds?
It serves as a precursor for substituted pyrroles via annulation reactions. For example, reacting with α-bromo ketones under Darzens conditions forms epoxy intermediates, which cyclize to pyrroles. Key considerations:
- Substituent effects : Electron-withdrawing groups on the nitrile enhance cyclization efficiency.
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate ring closure .
Q. How can reaction conditions be optimized for scaling up this compound synthesis?
Challenges in scaling include heat dissipation and mixing efficiency. Strategies:
- Batch vs. flow chemistry : Flow systems improve temperature control for exothermic steps.
- Solvent selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) without compromising yield.
- Catalyst recycling : Explore immobilized catalysts to reduce costs .
Q. How does the reactivity of this compound compare to structural analogs like 4,4-dimethyl-5-oxopentanenitrile?
Comparative studies show:
- Steric effects : Bulkier substituents (e.g., 4,4-dimethyl) reduce reaction rates in nucleophilic additions.
- Electronic effects : Additional methyl groups alter electron density at the carbonyl, affecting enolate formation.
- Experimental design : Use kinetic studies (e.g., UV-Vis monitoring) to quantify reactivity differences .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data for this compound be addressed?
If NMR signals deviate from literature (e.g., unexpected splitting), verify:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
